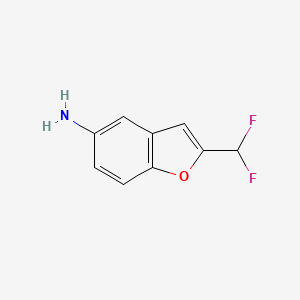

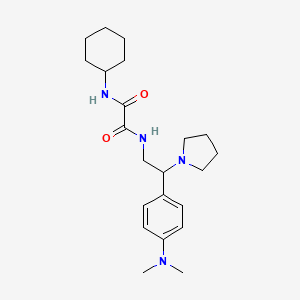

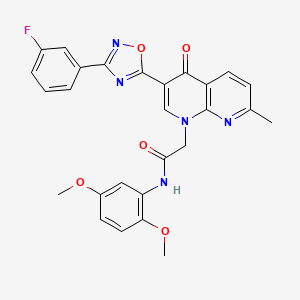

![molecular formula C25H25N3O3S B2855961 (E)-ethyl 2-(2-cyano-3-(1-methyl-1H-indol-3-yl)acrylamido)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate CAS No. 497244-76-5](/img/structure/B2855961.png)

(E)-ethyl 2-(2-cyano-3-(1-methyl-1H-indol-3-yl)acrylamido)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

科学的研究の応用

Dye-Sensitized Solar Cells (DSSC)

This compound has potential applications in the field of renewable energy, particularly in Dye-Sensitized Solar Cells (DSSC) . Its structural and optoelectronic properties suggest that it could serve as an efficient dye, absorbing sunlight and converting it into electrical energy . The compound’s high molar extinction coefficient and the ability to be synthesized with a simple process make it a promising candidate for DSSC development.

Nonlinear Optical Materials

The compound exhibits significant nonlinear optical properties , such as a high dipole moment and hyperpolarizability . These characteristics are crucial for materials used in optical switches, modulators, and telecommunication devices. Its high first-order molecular hyperpolarizability indicates its suitability as a nonlinear optical material.

Antiproliferative Agents

In the medical field, derivatives of this compound have been synthesized and evaluated for their antiproliferative activities against various cancer cell lines . Some derivatives have shown effective activities, indicating the compound’s potential as a base structure for developing new anticancer agents.

Tubulin Polymerization Inhibition

The compound’s framework has been utilized to design derivatives that inhibit tubulin polymerization . This is a vital process in cell division, and its inhibition can lead to the development of chemotherapeutic agents that prevent the growth of cancer cells.

Anti-inflammatory Drugs

Bioisosteric modifications of this compound have led to the synthesis of analogs with anti-inflammatory potential . These analogs are designed by hybridizing molecular fragments of known anti-inflammatory drugs, aiming to create more effective and targeted treatments.

作用機序

Target of Action

Similar compounds with an indole moiety have been reported to inhibit tubulin polymerization . Tubulin is a globular protein and is the building block of microtubules, which are crucial for maintaining cell shape, intracellular transport, and cell division.

Mode of Action

Based on the information about similar compounds, it can be inferred that it might interact with its target (possibly tubulin) and inhibit its polymerization . This inhibition could lead to disruption of microtubule dynamics, affecting various cellular processes.

Result of Action

If it indeed inhibits tubulin polymerization, it could lead to cell cycle arrest, potentially inducing apoptosis .

特性

IUPAC Name |

ethyl 2-[[(E)-2-cyano-3-(1-methylindol-3-yl)prop-2-enoyl]amino]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H25N3O3S/c1-4-31-25(30)22-19-10-9-15(2)11-21(19)32-24(22)27-23(29)16(13-26)12-17-14-28(3)20-8-6-5-7-18(17)20/h5-8,12,14-15H,4,9-11H2,1-3H3,(H,27,29)/b16-12+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CCNQURKMAPXPBY-FOWTUZBSSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(SC2=C1CCC(C2)C)NC(=O)C(=CC3=CN(C4=CC=CC=C43)C)C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)C1=C(SC2=C1CCC(C2)C)NC(=O)/C(=C/C3=CN(C4=CC=CC=C43)C)/C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H25N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

447.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(E)-ethyl 2-(2-cyano-3-(1-methyl-1H-indol-3-yl)acrylamido)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

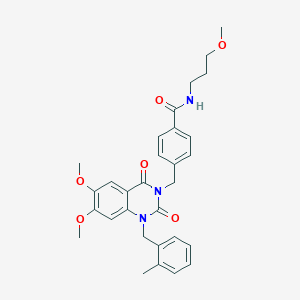

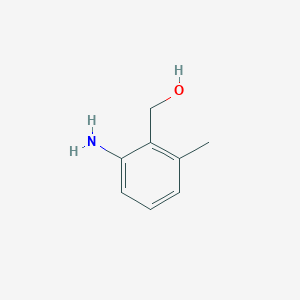

![2-chloro-N-[1-(3-methoxy-4-propoxyphenyl)ethyl]pyridine-4-carboxamide](/img/structure/B2855883.png)

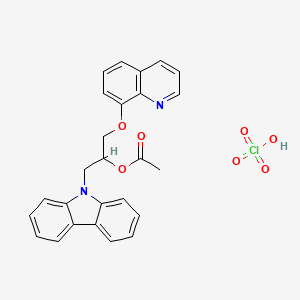

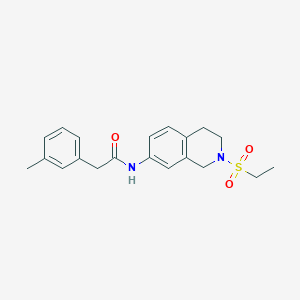

![2-{[(4-Fluorophenyl)sulfonyl]amino}-1,3-benzothiazole-6-carboxylic acid](/img/structure/B2855887.png)

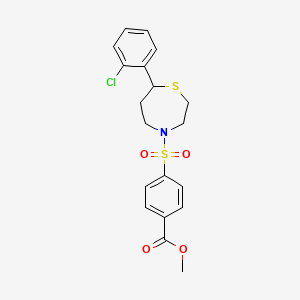

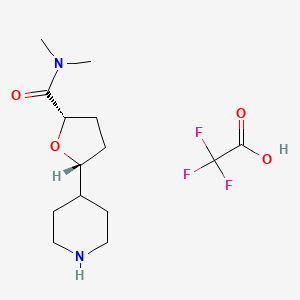

![2-(6-benzyl-1-ethyl-3-methyl-5,7-dioxo-1,5,6,7-tetrahydro-4H-pyrazolo[4,3-d]pyrimidin-4-yl)-N-(2-ethylphenyl)acetamide](/img/structure/B2855889.png)

![N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-1,5-dimethyl-N-((tetrahydrofuran-2-yl)methyl)-1H-pyrazole-3-carboxamide](/img/structure/B2855894.png)

![N-methoxy-1-(4-(trifluoromethyl)benzo[d]thiazol-2-yl)azetidine-3-carboxamide](/img/structure/B2855895.png)